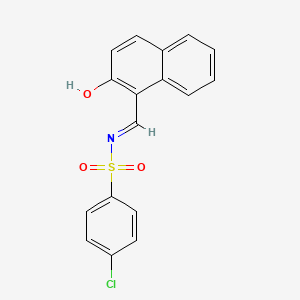
(E)-4-chloro-N-((2-hydroxynaphthalen-1-yl)methylene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-4-chloro-N-((2-hydroxynaphthalen-1-yl)methylene)benzenesulfonamide” is a chemical compound with the empirical formula C20H15N3O3S2 . It is a solid substance . The compound is synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol . The reaction with metal salts of M(II/III)·Cl2·nH2O (where M = Cr(III), Fe(III), Mn(II), Co(II), Ni(II), and Cu(II)) with the ligand results in the formation of two types of complexes [M(III)C17H19N3O5Cl] and [M(II)C17H20N3O5Cl] which adopt an octahedral geometry .Molecular Structure Analysis
The molecular structure of the compound is characterized by elemental analysis, FT-IR, UV–Vis, NMR (1H, 13C), and HR-mass spectroscopy . The ligand behaves as a dibasic tridentate, with linkages via phenolic-O, azomethine-N, enolic-O atoms in metal (III) complexes and as a monobasic tridentate in metal (II) complexes .Chemical Reactions Analysis
The compound undergoes reactions with metal salts to form complexes . More detailed information about the specific chemical reactions that this compound undergoes is not available in the retrieved sources.Physical And Chemical Properties Analysis
The compound is a solid substance . It has been characterized by various spectroscopic techniques including FT-IR, UV–Vis, NMR (1H, 13C), and HR-mass spectroscopy . The compounds were excited at λex = 380 nm and observed intense emission intensity at λem = λ 527–533 nm .科学的研究の応用
Antimicrobial Properties
This compound has shown promise in resisting the growth of human pathogenic microorganisms. It was synthesized by condensing 4-oxopiperidine-1-carbohydrazide with 2-hydroxynaphthalene-1-carbaldehyde in ethanol. Metal complexes of this ligand (with Cr(III), Fe(III), Mn(II), Co(II), Ni(II), and Cu(II)) adopt octahedral geometry. The ligand acts as a dibasic tridentate in metal (III) complexes and as a monobasic tridentate in metal (II) complexes. Notably, it exhibits good binding scores with bacterial enzymes (Adenylate kinase and Peptide deformylase) and fungal enzyme (DNA polymerase) .
Drug-Likeness Prediction
ADMET (absorption, distribution, metabolism, excretion, and toxicity) score predictions suggest that this compound has drug-like properties. It may be explored further as a potential drug candidate .
Antimicrobial Activity
In vitro studies demonstrated promising antimicrobial activity against bacterial species (Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus substilis) and fungal species (Candida albicans, Aspergillus niger) .
作用機序
Target of Action
The primary targets of this compound are Adenylate kinase , Peptide deformylase (bacterial enzymes), and DNA polymerase (fungal enzyme) . These enzymes play crucial roles in various biological processes, including energy metabolism, protein synthesis, and DNA replication, respectively.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target enzymes, potentially inhibiting their function and leading to changes in the biochemical processes they regulate.
Biochemical Pathways
Given its targets, it can be inferred that the compound may influence pathways related toenergy metabolism , protein synthesis , and DNA replication .
Pharmacokinetics
An admet score has been predicted for the compound, indicating its potential as a drug-like molecule .
Result of Action
The compound’s action results in the inhibition of its target enzymes, leading to potential antimicrobial effects. In vitro studies have shown promising activity of the compound and its metal complexes against bacterial species (Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus substilis) and fungal species (Candida albicans, Aspergillus niger) .
特性
IUPAC Name |
(NE)-4-chloro-N-[(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-13-6-8-14(9-7-13)23(21,22)19-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,20H/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSTUSPWWHPJQL-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/S(=O)(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-chloro-N-((2-hydroxynaphthalen-1-yl)methylene)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

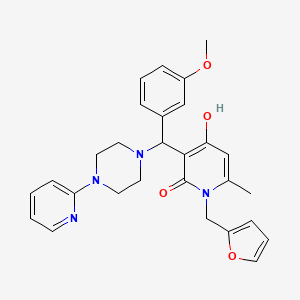

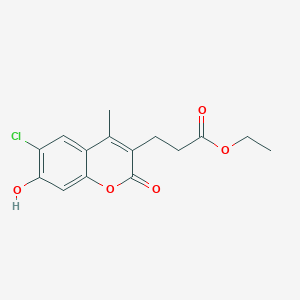
![2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine](/img/structure/B2792549.png)
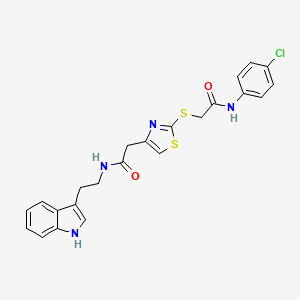
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isobutylacetamide](/img/structure/B2792554.png)
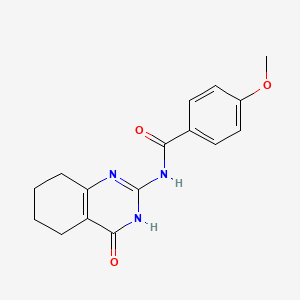
![4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2792556.png)
![2-Isocyanatospiro[3.3]heptane](/img/structure/B2792558.png)
![N'-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2792559.png)
![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2792560.png)
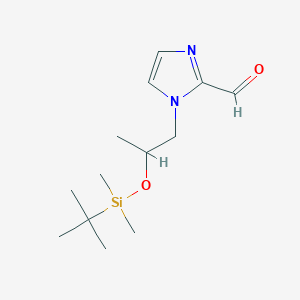

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792566.png)